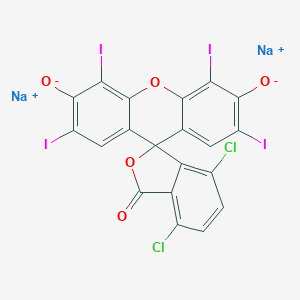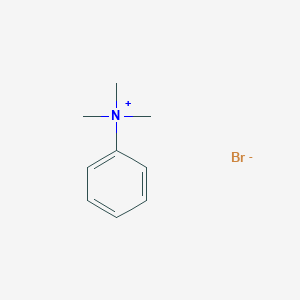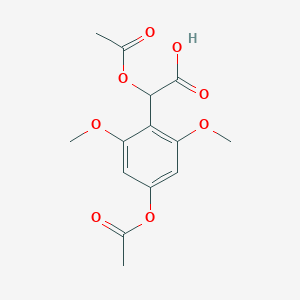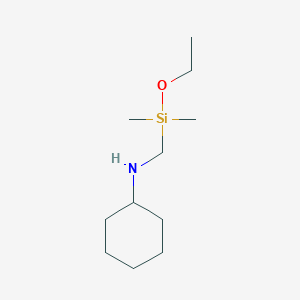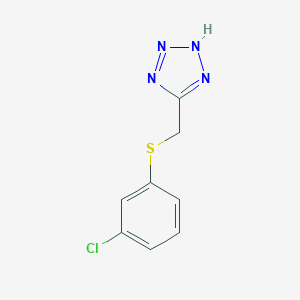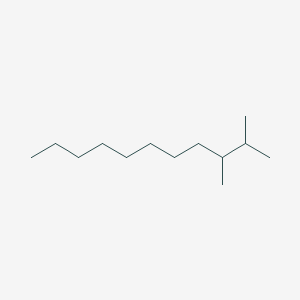
2,3-Dimethylundecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethylundecane is a chemical compound that belongs to the class of alkanes. It is a colorless liquid with a molecular formula of C13H28 and a molecular weight of 184.37 g/mol. This compound has attracted the attention of researchers due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2,3-Dimethylundecane is not well understood. However, it is believed to interact with cell membranes and alter their properties, leading to changes in cellular function. It may also interact with cellular signaling pathways and modulate their activity.
Biochemical and Physiological Effects:
2,3-Dimethylundecane has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. It has also been shown to exhibit anti-inflammatory and antioxidant properties. In vivo studies have shown that it can reduce blood glucose levels and improve insulin sensitivity in diabetic rats.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,3-Dimethylundecane in lab experiments include its availability, low cost, and ease of synthesis. Moreover, it has a relatively low toxicity and is not classified as a hazardous substance. However, its limitations include its low solubility in water, which may limit its use in aqueous systems. Moreover, its chemical stability may be affected by exposure to air and light, which may limit its shelf life.
Orientations Futures
There are several future directions for research on 2,3-Dimethylundecane. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the exploration of its potential applications in the field of energy storage and conversion. Moreover, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Finally, more studies are needed to evaluate its safety and toxicity in humans.
Méthodes De Synthèse
2,3-Dimethylundecane can be synthesized through various methods, including catalytic hydrogenation of undecylenic acid, reduction of 2,3-dimethylundecenoic acid, and Grignard reaction of 2,3-dimethylundecan-1-ol. The most commonly used method is the catalytic hydrogenation of undecylenic acid, which involves the reaction of undecylenic acid with hydrogen gas in the presence of a catalyst such as palladium or platinum.
Applications De Recherche Scientifique
2,3-Dimethylundecane has been extensively studied for its potential applications in various fields. In the field of organic chemistry, it has been used as a building block for the synthesis of various compounds, such as surfactants, lubricants, and polymers. In the field of material science, it has been used as a coating material for various surfaces, including metals, plastics, and ceramics. Moreover, it has been studied for its potential applications in the field of energy storage and conversion.
Propriétés
Numéro CAS |
17312-77-5 |
|---|---|
Formule moléculaire |
C13H28 |
Poids moléculaire |
184.36 g/mol |
Nom IUPAC |
2,3-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-6-7-8-9-10-11-13(4)12(2)3/h12-13H,5-11H2,1-4H3 |
Clé InChI |
QSSUTSOGIQHRIU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(C)C(C)C |
SMILES canonique |
CCCCCCCCC(C)C(C)C |
Synonymes |
2,3-dimethylundecane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



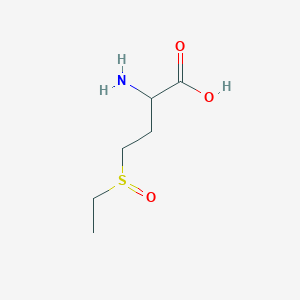
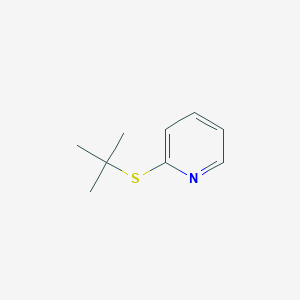
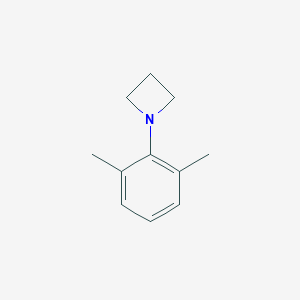
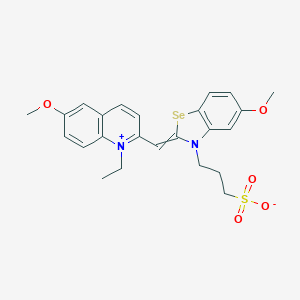
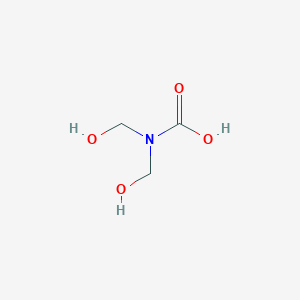
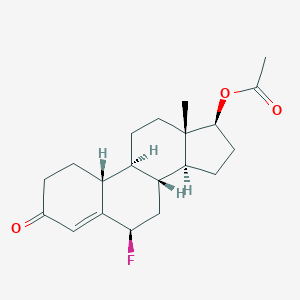
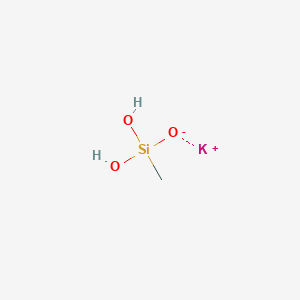
![Hydrazinecarboxylic acid, 2-[(phenylamino)carbonyl]-, ethyl ester](/img/structure/B102331.png)
![Trimethyl-[[(2R,3R,4S,5R)-4,5,6-tris(trimethylsilyloxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]silane](/img/structure/B102332.png)
